molecular formula C12H17N3O B1605836 3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide CAS No. 20984-63-8

3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide

Cat. No. B1605836
CAS RN: 20984-63-8
M. Wt: 219.28 g/mol
InChI Key: SUQQLZPSVUGFFH-UHFFFAOYSA-N
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Description

“3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide” is a chemical compound with the empirical formula C12H17N3O . It has a molecular weight of 219.28 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The SMILES string of “3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide” is CN(C1=CC=CC=C1)C(CC2)CN2C(N)=O . This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide” are not fully documented. Sigma-Aldrich does not collect analytical data for this product .

Scientific Research Applications

Synthesis and Structural Characterization

  • A study described the synthesis and characterization of a pyridine-2,6-dicarboxamide derivative, showing its potential for antibacterial activities and as a catalyst for transfer hydrogenation reactions. This research highlights the compound's versatility in chemical reactions and its application in developing antibacterial agents and catalysts (Özdemir et al., 2012).
  • Another research focused on the synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines, demonstrating the structure-activity relationships of these derivatives in inhibiting the phospholipase C enzyme. This study is crucial for understanding the modifications necessary to enhance antiproliferative activities (van Rensburg et al., 2017).
  • Research on the synthesis of novel 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs showcased their potential as antibacterial drugs, expanding the scope of applications for related pyrrolidine derivatives (Devi et al., 2018).

Applications in Heterocyclic Chemistry and Drug Design

  • Studies on pyrazolopyrimidines and imidazopyrazolothienopyrimidines synthesis reveal the innovative methods used to create compounds with potential applications in medicinal chemistry, particularly as anticancer and anti-inflammatory agents (Zaki et al., 2015).
  • The synthesis and evaluation of phenylpyrimidine-carboxamide derivatives, including 1H-pyrrolo[2,3-b]pyridine moiety as c-Met inhibitors, underscore the significance of structural modifications in enhancing cytotoxicity against cancer cell lines, showcasing the therapeutic potential of these compounds (Zhu et al., 2016).

Advanced Materials and Chemical Properties

  • The creation of aromatic polyamides bearing thiourea and pendent 4-pyridylformylimino groups for soluble, curable, and thermally stable materials illustrates the utility of pyrrolidine derivatives in developing high-performance polymers with potential applications in electronics and materials science (Ravikumar & Saravanan, 2012).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

3-(N-methylanilino)pyrrolidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-14(10-5-3-2-4-6-10)11-7-8-15(9-11)12(13)16/h2-6,11H,7-9H2,1H3,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQQLZPSVUGFFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCN(C1)C(=O)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943279
Record name 3-[Methyl(phenyl)amino]pyrrolidine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Methyl(phenyl)amino]pyrrolidine-1-carboxamide

CAS RN

20984-63-8
Record name 1-Pyrrolidinecarboxamide, 3-(N-methylanilino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020984638
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[Methyl(phenyl)amino]pyrrolidine-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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